A Technical Guide to the Structural and Functional Divergence of Lanostane-type Triterpenoids: 7-Oxoganoderic Acid Z vs. Ganoderic Acid A
A Technical Guide to the Structural and Functional Divergence of Lanostane-type Triterpenoids: 7-Oxoganoderic Acid Z vs. Ganoderic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fruiting bodies of the mushroom Ganoderma lucidum are a rich source of highly oxygenated lanostane-type triterpenoids, known as ganoderic acids. These compounds have garnered significant scientific interest due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] The structural diversity within this class of molecules is vast, with subtle modifications to the core lanostane skeleton giving rise to a spectrum of biological functions. This technical guide provides an in-depth comparative analysis of two such triterpenoids: 7-Oxoganoderic acid Z and the well-characterized Ganoderic acid A. Understanding their structural distinctions is paramount for elucidating their biosynthetic pathways and rationalizing their differential biological activities, thereby informing future drug discovery and development efforts.
Core Structural Analysis: A Tale of Two Triterpenoids
At first glance, 7-Oxoganoderic acid Z and Ganoderic acid A share the characteristic tetracyclic lanostane core. However, a detailed examination reveals key differences in their oxidation state and functional group embellishments, which profoundly influence their chemical properties and biological activities.
| Chemical Property | 7-Oxoganoderic acid Z | Ganoderic acid A |
| Molecular Formula | C30H46O4[2] | C30H44O7 |
| Molecular Weight | 470.7 g/mol [2] | 516.7 g/mol |
| IUPAC Name | (E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid[2] | (2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
| Key Functional Groups | 3-hydroxy, 7-oxo , 26-carboxylic acid | 3-oxo , 7-hydroxy , 11-oxo , 15-hydroxy , 26-carboxylic acid |
The most prominent difference lies in the oxidation at the C-7 position of the lanostane skeleton. 7-Oxoganoderic acid Z possesses a ketone (oxo) group at this position, whereas Ganoderic acid A features a hydroxyl group. Furthermore, Ganoderic acid A is more highly oxidized overall, with additional oxo groups at C-3 and C-11, and a hydroxyl group at C-15, functionalities that are absent in 7-Oxoganoderic acid Z.[2]
Biosynthetic Origins of Structural Divergence
The biosynthesis of ganoderic acids originates from the cyclization of squalene to form the lanosterol backbone.[3] Subsequent modifications, primarily oxidations, are catalyzed by a suite of cytochrome P450 monooxygenases (CYPs), leading to the vast structural diversity observed in this family of compounds.[4]
The formation of the 7-oxo group in 7-Oxoganoderic acid Z is a critical branching point in the biosynthetic pathway. While the specific enzyme responsible for this oxidation in Ganoderma lucidum is yet to be definitively identified, it is hypothesized to be a CYP-mediated reaction. Evidence from heterologous expression studies suggests that a hydroxyl group at C-7 can be oxidized to a ketone by endogenous yeast enzymes, indicating a plausible enzymatic mechanism.[5]
Experimental Protocols for Differentiation
The structural differences between 7-Oxoganoderic acid Z and Ganoderic acid A can be unequivocally determined using a combination of chromatographic and spectroscopic techniques.
Protocol 1: Isolation and Purification
-
Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are extracted with methanol or ethanol.
-
Solvent Partitioning: The crude extract is partitioned between ethyl acetate and water to separate compounds based on polarity.
-
Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel and reversed-phase C18 columns with gradient elution to yield the pure compounds.[6]
Protocol 2: Spectroscopic Analysis
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry will reveal the distinct molecular weights of 7-Oxoganoderic acid Z (C30H46O4, m/z ≈ 470.34) and Ganoderic acid A (C30H44O7, m/z ≈ 516.31).[2] The fragmentation patterns can also provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra will show characteristic shifts for the protons adjacent to the carbonyl and hydroxyl groups, allowing for their localization on the lanostane skeleton.
-
¹³C NMR: The carbon NMR spectra are particularly informative. The C-7 carbon signal in 7-Oxoganoderic acid Z will appear as a ketone resonance (δC ≈ 200 ppm), while in Ganoderic acid A, it will be in the hydroxyl-bearing carbon region (δC ≈ 70-80 ppm). Similarly, the presence or absence of signals for the C-3, C-11, and C-15 carbons will confirm the oxidation pattern of each molecule.
-
Implications of Structural Differences on Biological Activity
The variations in the functional groups of 7-Oxoganoderic acid Z and Ganoderic acid A are expected to translate into different biological activities. The presence and position of hydroxyl and carbonyl groups can significantly affect a molecule's polarity, hydrogen bonding capacity, and its ability to interact with biological targets.
| Biological Activity | 7-Oxoganoderic acid Z | Ganoderic acid A |
| Cytotoxicity (IC50) | Caco-2: 42.11 µMHeLa: 61.23 µMHepG2: >100 µM[7] | SMMC7721 (24h): 158.9 µMSMMC7721 (48h): 139.4 µMHepG2 (24h): 187.6 µMHepG2 (48h): 203.5 µM[7] |
| Anti-inflammatory Activity | Reported to have anti-inflammatory effects[1] | Shown to attenuate LPS-induced neuroinflammation in BV2 microglia by activating the farnesoid X receptor.[8] |
The available data suggests that 7-Oxoganoderic acid Z exhibits potent cytotoxic activity against certain cancer cell lines, with a lower IC50 value against Caco-2 and HeLa cells compared to the reported values for Ganoderic acid A against liver cancer cell lines.[7] This suggests that the 7-oxo functionality may play a role in its anticancer mechanism. However, it is important to note that these are not direct comparative studies, and the experimental conditions may have varied.
Ganoderic acid A has been more extensively studied for its anti-inflammatory properties, with a demonstrated mechanism of action in microglia.[8] While 7-Oxoganoderic acid Z is also reported to have anti-inflammatory effects, detailed mechanistic studies are less common.[1] The higher degree of oxidation in Ganoderic acid A may contribute to its broader range of reported biological activities.
Conclusion
7-Oxoganoderic acid Z and Ganoderic acid A, both derived from the medicinal mushroom Ganoderma lucidum, exemplify the principle of structural diversity leading to functional divergence. The key distinguishing feature is the oxidation at the C-7 position, a ketone in 7-Oxoganoderic acid Z and a hydroxyl group in the more extensively oxidized Ganoderic acid A. These structural nuances, arising from specific biosynthetic pathways likely involving cytochrome P450 enzymes, have a tangible impact on their biological activities, as evidenced by their differing cytotoxic profiles. Further research, including direct comparative biological assays and the identification of the specific enzymes responsible for their biosynthesis, will be crucial for fully understanding their therapeutic potential and for guiding the development of novel lanostane-type triterpenoid-based drugs.
References
-
PubMed. (n.d.). [Biosynthesis of ganoderic acid and its derivatives]. [Link]
-
PubMed. (2025). Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis. [Link]
-
MDPI. (2023). Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. [Link]
-
PubChem. (n.d.). 7-Oxo-ganoderic acid Z. [Link]
-
Frontiers. (2017). Ganoderic Acid A Metabolites and Their Metabolic Kinetics. [Link]
-
Supreme Pharmatech. (n.d.). Ganoderic acid | C30H44O7. [Link]
-
National Center for Biotechnology Information. (n.d.). Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor. [Link]
-
PubMed. (2018). Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast. [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of ganoderol A. [Link]
-
PubMed. (2018). Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum. [Link]
-
National Center for Biotechnology Information. (2022). Improvement of cytotoxicity and necrosis activity of ganoderic acid a through the development of PMBN-A.Her2-GA as a targeted nano system. [Link]
-
PubChem. (n.d.). Ganoderic Acid A. [Link]
-
PubMed. (2021). Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway. [Link]
-
National Center for Biotechnology Information. (2022). Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast. [Link]
-
PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. [Link]
-
Frontiers. (2024). Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs. [Link]
-
ResearchGate. (n.d.). Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae. [Link]
-
PubChem. (n.d.). 18Alpha-Glycyrrhetinic Acid. [Link]
-
National Center for Biotechnology Information. (2012). Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms. [Link]
-
MDPI. (2022). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. [Link]
-
National Center for Biotechnology Information. (2024). Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs. [Link]
-
Journal of Food and Drug Analysis. (n.d.). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. [Link]
-
MDPI. (2022). Anticancer Activity of Natural and Synthetic Chalcones. [Link]
-
ResearchGate. (2019). Evaluating the effect of Ganoderma lucidum polysaccharides on five cytochrome P450 isozymes with cocktail probe drugs in rats by LC–MS/MS. [Link]
-
PubChemLite. (n.d.). (+)-ganoderic acid epsilon (C30H44O7). [Link]
-
MDPI. (2024). Rapid Determination of Diverse Ganoderic Acids in Ganoderma Using UPLC–MS/MS. [Link]
-
ResearchGate. (n.d.). Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation. [Link]
-
PubChem. (n.d.). Glycyrrhetinic Acid. [Link]
-
MDPI. (2023). A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Oxo-ganoderic acid Z | C30H46O4 | CID 71461154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs [frontiersin.org]
- 5. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
